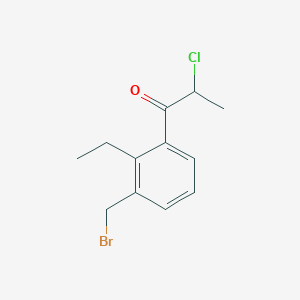
1-(3-(Trifluoromethyl)phenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Trifluoromethyl)phenyl)cyclohexanol is an organic compound with the molecular formula C13H15F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclohexanol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the intermediate compound under hydrogen gas. This method is advantageous for large-scale production due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert the compound into different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 1-(3-(Trifluoromethyl)phenyl)cyclohexanone.
Reduction: Various cyclohexanol derivatives.
Substitution: Substituted phenylcyclohexanol compounds.
Applications De Recherche Scientifique
1-(3-(Trifluoromethyl)phenyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclohexanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(4-(Trifluoromethyl)phenyl)cyclohexanol
- 1-(2-(Trifluoromethyl)phenyl)cyclohexanol
- 1-(3-(Trifluoromethyl)phenyl)ethanol
Comparison: 1-(3-(Trifluoromethyl)phenyl)cyclohexanol is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets .
Propriétés
Numéro CAS |
60652-07-5 |
|---|---|
Formule moléculaire |
C13H15F3O |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)11-6-4-5-10(9-11)12(17)7-2-1-3-8-12/h4-6,9,17H,1-3,7-8H2 |
Clé InChI |
YJXZDEIPGGURIP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)

![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)








![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
